2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile
Description
Properties
Molecular Formula |
C6H5BrN2 |
|---|---|
Molecular Weight |
185.02 g/mol |
IUPAC Name |
2-(4-bromo-1H-pyrrol-2-yl)acetonitrile |
InChI |
InChI=1S/C6H5BrN2/c7-5-3-6(1-2-8)9-4-5/h3-4,9H,1H2 |
InChI Key |
CVQDCIDRYOEKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1Br)CC#N |
Origin of Product |
United States |
1H and 13C NMR chemical shifts for 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and expert interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile. As a key building block in medicinal chemistry, the unambiguous structural confirmation of this molecule is paramount. This document serves as a practical reference for scientists engaged in the synthesis, characterization, and application of substituted pyrroles.
Introduction: The Central Role of NMR in Heterocyclic Drug Discovery
The pyrrole scaffold is a privileged structure in a multitude of pharmaceuticals and natural products.[1] Its electronic properties and ability to participate in hydrogen bonding make it a frequent component of pharmacologically active molecules. Consequently, the precise characterization of substituted pyrroles, such as 2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile, is a critical step in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the molecular framework, including connectivity, stereochemistry, and the electronic environment of each atom. This guide explains the expected NMR spectral features of the title compound, grounded in foundational principles and data from related structures.
Molecular Structure and NMR Assignment Framework
To facilitate a clear discussion of the NMR data, the following standardized numbering system will be used for 2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile.
Caption: IUPAC numbering for 2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. For 2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile, four primary signals are anticipated.
Pyrrole Ring Protons (H-3 and H-5)
In an unsubstituted pyrrole, the α-protons (H-2/H-5) and β-protons (H-3/H-4) are found at distinct chemical shifts.[1] The introduction of substituents dramatically alters these values. Both the 2-acetonitrile and 4-bromo groups are electron-withdrawing, which deshields the remaining ring protons, causing their signals to appear at a higher chemical shift (downfield) compared to the parent pyrrole.
-
H-5: This proton is adjacent to the nitrogen and meta to the bromo group. It is expected to appear as a doublet. The chemical shift will be significantly influenced by the adjacent nitrogen.
-
H-3: This proton is adjacent to two electron-withdrawing substituents (at C-2 and C-4). Consequently, it is expected to be the most deshielded of the ring protons and will also appear as a doublet.
Coupling between H-3 and H-5 is expected, though the typical ⁴J (four-bond) coupling in pyrroles is small (around 1.5-2.0 Hz).
Methylene Protons (C⁶H₂)
The two protons on the methylene carbon (C-6) are adjacent to the electron-withdrawing cyano group and the pyrrole ring. They are chemically equivalent and are not expected to couple with the pyrrole protons. Therefore, this signal should appear as a sharp singlet. Its chemical shift will be in the typical range for protons alpha to both an aromatic ring and a nitrile.
N-H Proton (N¹-H)
The signal for the N-H proton of the pyrrole ring is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the range of 8.0-9.5 ppm.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Proton broadband decoupling is typically used to simplify the spectrum, resulting in a single line for each carbon.[3]
Pyrrole Ring Carbons (C-2, C-3, C-4, C-5)
The chemical shifts of the pyrrole ring carbons are influenced by the attached substituents.
-
C-2 and C-4: These carbons are directly bonded to electron-withdrawing groups. The C-2, attached to the acetonitrile group, and C-4, attached to bromine, will have their chemical shifts significantly altered. The signal for C-4 will be shifted upfield due to the "heavy atom effect" of bromine, a common phenomenon in ¹³C NMR.
-
C-3 and C-5: The chemical shifts of these carbons are influenced by the adjacent substituents. C-5, being adjacent to the nitrogen, will appear at a characteristic shift for an α-carbon in a pyrrole ring. C-3, positioned between two substituted carbons, will also show a predictable shift based on additive substituent effects.[4]
Acetonitrile Carbons (C-6 and C-7)
-
Methylene Carbon (C-6): This sp³-hybridized carbon will appear in the upfield region of the spectrum, with its exact shift influenced by the adjacent aromatic ring and cyano group.
-
Nitrile Carbon (C-7): The sp-hybridized carbon of the cyano group has a characteristic chemical shift in the 115-125 ppm range, which is a highly diagnostic region of the ¹³C NMR spectrum.
Predicted NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile. These values are estimated based on established substituent effects on the pyrrole ring.[3][4]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| N¹-H | 8.5 - 9.5 | broad s | - |
| H-3 | 6.8 - 7.2 | d | 110 - 115 |
| C-4 | - | - | 95 - 100 |
| H-5 | 6.7 - 7.1 | d | 120 - 125 |
| C⁶H₂ | 3.7 - 4.1 | s | 15 - 20 |
| C-7 (CN) | - | - | 117 - 122 |
| C-2 | - | - | 128 - 133 |
s = singlet, d = doublet. Chemical shifts are referenced to TMS (0 ppm). Predicted values are for a CDCl₃ solution.
Experimental Protocols
Obtaining high-quality, reproducible NMR spectra is essential for accurate structural verification.[1] The following section outlines a standardized protocol for sample preparation and data acquisition.
Sample Preparation
-
Purity: Ensure the sample of 2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Workflow
Caption: Standard workflow for NMR analysis.
Recommended Spectrometer Parameters (400 MHz)
For ¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 12-16 ppm[3]
-
Acquisition Time (AQ): 2-3 seconds
-
Relaxation Delay (D1): 1-2 seconds[3]
-
Number of Scans (NS): 8-16
For ¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: 200-240 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds[3]
-
Number of Scans (NS): 1024 or more, depending on concentration
Conclusion
The ¹H and ¹³C NMR spectra of 2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile are predicted to show distinct and interpretable patterns. The chemical shifts and multiplicities of the signals are governed by the strong electron-withdrawing nature of the bromo and acetonitrile substituents on the pyrrole ring. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the NMR data for this compound, ensuring its structural integrity in synthesis and drug development applications.
References
- BenchChem. An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles.
- BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- Journal of the Chemical Society, Perkin Transactions 2. 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Part 11. 1H and 13C NMR spectra of 1-substituted and 1,2-disubstituted 3-hydroxy- and 3-alkoxy-pyrroles.
- Journal of the Chemical Society, Perkin Transactions 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles.
- ResearchGate. 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles.
- Marine Drugs. Isolation and Synthesis of 4-Bromopyrrole-2-carboxyarginine and 4-Bromopyrrole-2-carboxy-N(E)-lysine from the Marine Sponge Stylissa caribica.
- Molecules.
- Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group.
Sources
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- 2. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
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- 4. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Toxicity Profile and Material Safety Data Synthesis for 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile
A Predictive Mechanistic Toxicology and Handling Whitepaper for Drug Development Professionals
Executive Summary
In preclinical drug development, halogenated pyrrole derivatives are highly valued as versatile synthetic intermediates. 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile (CAS 62380-96-5) is one such building block, characterized by a brominated pyrrole core and an aliphatic nitrile side chain. Because empirical in vivo toxicological data for this specific niche intermediate is limited, drug development professionals must rely on predictive toxicology, structural alerts, and read-across methodologies.
This whitepaper synthesizes the physicochemical properties, predicted Material Safety Data Sheet (MSDS) parameters, and the mechanistic toxicity profile of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile. Crucially, it outlines self-validating experimental protocols to empirically assess its primary hazard: cytochrome P450-mediated cyanide release.
Physicochemical Properties & Identification
Understanding the structural composition is the first step in predictive toxicology. The presence of both a nitrile group and a brominated heterocycle serves as a dual structural alert.
| Property | Value |
| Chemical Name | 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile |
| CAS Number | 62380-96-5 |
| Molecular Formula | C₆H₅BrN₂ |
| Molecular Weight | 185.02 g/mol |
| SMILES String | N#CCC1=CC(Br)=CN1 |
| Functional Groups | Aliphatic Nitrile, Bromide, Pyrrole |
| Storage Conditions | Inert atmosphere, 2-8°C recommended |
Mechanistic Toxicology: A Dual-Axis Threat Model
The toxicity of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile is not primarily driven by the parent compound's intrinsic reactivity, but rather by its metabolic bioactivation. This presents a dual-axis threat model.
Axis 1: CYP450-Mediated Cyanide Release (Nitrile Toxicity)
Aliphatic nitriles are notorious for their delayed acute toxicity, which is entirely dependent on hepatic metabolism. The cytochrome P450 enzyme system—specifically the alcohol/acetone-inducible isoform CYP2E1 —catalyzes the alpha-hydroxylation of the carbon atom adjacent to the nitrile group 1.
This hydroxylation yields a highly unstable cyanohydrin intermediate. The cyanohydrin spontaneously decomposes under physiological conditions to release an aldehyde (in this case, a pyrrole-2-carboxaldehyde derivative) and hydrogen cyanide (HCN) 2. Once released, the cyanide anion (CN⁻) binds with high affinity to the ferric iron (Fe³⁺) in cytochrome c oxidase within the mitochondrial electron transport chain. This inhibition halts oxidative phosphorylation, leading to rapid cellular hypoxia and ATP depletion 3.
Axis 2: Bromopyrrole Core Reactivity
The electron-rich pyrrole ring, particularly when substituted with a halogen like bromine, is susceptible to oxidative bioactivation. CYP450 enzymes can epoxidize the pyrrole ring, generating reactive electrophilic intermediates. These electrophiles readily form covalent adducts with cellular nucleophiles, leading to the rapid depletion of intracellular Glutathione (GSH) and subsequent hepatotoxicity.
Caption: Metabolic bioactivation of the aliphatic nitrile moiety leading to cyanide release.
Predicted MSDS & GHS Classification
Based on the structural alerts and read-across data from similar halogenated aliphatic nitriles 4, the following Global Harmonized System (GHS) classifications and handling protocols must be applied:
-
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled (Cyanide release hazard).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
-
Engineering Controls: Handling must strictly occur within a certified chemical fume hood. In the event of a fire, combustion of this material will release highly toxic hydrogen cyanide (HCN) and hydrogen bromide (HBr) gases.
Experimental Protocols for Toxicity Validation
To empirically validate the predicted toxicity profile, researchers must employ self-validating in vitro assays. Because the toxicity is metabolically driven, standard cytotoxicity assays (e.g., exposing naive HepG2 cells to the parent compound) will yield false negatives. The assay must incorporate a metabolic activation system.
Protocol: In Vitro Cyanide Release Assay using Rat Liver Microsomes (RLM)
Scientific Rationale & Causality: This protocol quantifies the metabolic conversion of the nitrile to cyanide. We include a critical negative control lacking NADPH. Without NADPH, CYP450 enzymes cannot function, preventing alpha-hydroxylation. If cyanide is only detected in the +NADPH sample, it definitively proves that the toxicity is metabolically driven, isolating the causality of the hazard.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂. Keep on ice.
-
Microsome Thawing: Thaw Rat Liver Microsomes (RLM) rapidly in a 37°C water bath, then immediately transfer to ice.
-
Reaction Mixture Setup: In a 1.5 mL microcentrifuge tube, combine RLM (final protein concentration of 1 mg/mL) and 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile at varying test concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Control Setup (Self-Validation): Prepare an identical set of tubes but replace the NADPH regenerating system with an equivalent volume of phosphate buffer. This is the -NADPH control .
-
Initiation: Pre-incubate all tubes at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM in the test tubes.
-
Incubation: Incubate at 37°C for exactly 60 minutes in a shaking water bath.
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the microsomal proteins and halt enzyme activity. Vortex vigorously for 10 seconds.
-
Centrifugation: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C.
-
Derivatization: Transfer the clear supernatant to a new vial. Why derivatize? Free cyanide lacks a strong chromophore. Derivatization with naphthalene-2,3-dicarboxaldehyde (NDA) and taurine converts free CN⁻ into a stable, highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivative, drastically increasing assay sensitivity.
-
Quantification: Analyze the derivatized samples via HPLC with Fluorescence Detection (Excitation: 418 nm, Emission: 460 nm) against a standard curve of potassium cyanide (KCN).
Caption: Step-by-step self-validating workflow for the in vitro cyanide release assay.
References
- ChemScene. "62380-96-5 | 2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile - ChemScene." ChemScene Product Catalog.
- BenchChem. "A Comparative Analysis of the Toxicity of Aliphatic Nitriles." BenchChem Technical Support.
- Toxicological Sciences. "Allylnitrile Metabolism by CYP2E1 and Other CYPs Leads to Distinct Lethal and Vestibulotoxic Effects in the Mouse." Oxford Academic.
- ResearchGate. "Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects." ResearchGate Publications.
Sources
The Strategic Role of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile in Marine Alkaloid Biosynthesis and Biomimetic Assembly
Executive Summary
Marine sponges of the genera Agelas, Axinella, and Phakellia are prolific producers of pyrrole-imidazole alkaloids (PIAs), a structurally diverse class of secondary metabolites with potent anticancer, antimicrobial, and immunosuppressive properties[1]. Despite their pharmacological potential, the natural biosynthetic pathways of PIAs remain a "black box" due to the inability to culture these sponges and isolate the specific enzymes responsible for their assembly[2]. To bridge this gap, researchers rely on biomimetic total synthesis.
This whitepaper explores the critical role of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile as a synthetic probe and biomimetic building block. By providing a stable, orthogonally reactive substitute for highly unstable natural precursors, this compound enables the mapping of putative biosynthetic pathways and accelerates the drug development of PIA analogs.
The Biosynthetic Enigma of Pyrrole-Imidazole Alkaloids
The defining structural motif of PIAs is the C11N5 skeleton, classically represented by the alkaloid oroidin [3]. The prevailing biosynthetic hypothesis suggests that this skeleton is derived from two amino acid precursors:
-
L-Proline / Ornithine: Undergoes oxidation and bromination to form 4-bromopyrrole-2-carboxylic acid[4].
-
L-Arginine / Lysine: Provides the 2-aminoimidazole moiety[1].
While it is generally agreed that biogenic cyclization, oxidation, and dimerization are catalyzed by enzymes, the corresponding cyclases and oxidases have not been identified[1]. Furthermore, attempting to replicate this pathway in vitro using the natural intermediate (4-bromopyrrole-2-carboxylic acid) often fails. The electron-rich pyrrole ring makes the carboxylic acid highly susceptible to spontaneous decarboxylation and oxidative degradation during standard coupling reactions.
Enter 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile
To circumvent the instability of the natural carboxylic acid, chemists utilize 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile (CAS: 62380-96-5)[5]. This molecule features the essential 4-bromopyrrole core but replaces the unstable carboxylic acid with an acetonitrile group (–CH₂–CN). This substitution provides two distinct chemical advantages:
-
Orthogonal Reactivity: The nitrile group acts as a masked primary amine or amide, allowing for late-stage functionalization without premature degradation.
-
Carbon Chain Extension: The methylene (–CH₂–) group provides the exact carbon count required to mimic the propenyl linker found in complex PIAs like dispacamide and ageladine.
Biosynthetic vs. Biomimetic Pathways of Marine Pyrrole-Imidazole Alkaloids.
Chemical Logic and Causality in Experimental Choices
When designing a biomimetic synthesis, every reagent must be chosen to respect the delicate electronic nature of the bromopyrrole ring. The use of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile requires specific handling to ensure structural integrity[6].
Causality in Nitrile Reduction: To link the pyrrole to the imidazole, the nitrile must often be reduced to a primary amine. Standard strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are strictly avoided. Why? LiAlH₄ is prone to causing reductive debromination, stripping the essential bromine atom from the C4 position of the pyrrole. Instead, Borane-Tetrahydrofuran complex (BH₃·THF) is utilized. BH₃ selectively reduces the nitrile to the amine via hydroboration without interfering with the aryl-halide bond.
Causality in Coupling: When coupling the resulting amine to an imidazole-carboxylic acid, standard activating agents can cause side reactions at the unprotected pyrrole nitrogen. The addition of Hydroxybenzotriazole (HOBt) alongside EDC is mandatory. HOBt forms a highly reactive but stable active ester, suppressing unwanted acyl transfer to the pyrrole nitrogen and ensuring exclusive amide bond formation.
Experimental Workflows: A Self-Validating Protocol
The following protocol details the biomimetic assembly of a PIA scaffold using 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile. This workflow is designed as a self-validating system, ensuring intermediate confirmation before proceeding to the next step.
Step 1: Chemoselective Nitrile Reduction
-
Preparation: Dissolve 1.0 eq of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile in anhydrous THF under an Argon atmosphere.
-
Reagent Addition: Cool the flask to 0 °C. Dropwise, add 2.5 eq of BH₃·THF complex.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench with anhydrous methanol to destroy excess borane, followed by refluxing with 1M HCl to break the boron-amine complex.
-
Validation (IR Spectroscopy): Analyze the crude product via FT-IR. The reaction is deemed complete only when the sharp, distinct nitrile stretch at ~2250 cm⁻¹ has entirely disappeared, replaced by broad N-H stretching bands at ~3300 cm⁻¹ .
Step 2: Biomimetic Amide Coupling
-
Preparation: Dissolve the resulting 2-(4-bromo-1H-pyrrol-2-yl)ethan-1-amine (1.0 eq) and a Boc-protected 2-aminoimidazole-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Activation: Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 18 hours.
-
Validation (TLC & MS): Monitor via TLC (DCM:MeOH 9:1). Confirm the mass of the coupled product using LC-MS. The presence of a 1:1 isotopic doublet in the mass spectrum (due to ⁷⁹Br and ⁸¹Br) validates that debromination did not occur during Step 1.
Step 3: Global Deprotection
-
Deprotection: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours to remove the Boc protecting groups.
-
Validation (NMR): Perform ¹H NMR (in DMSO-d₆). The structural integrity of the 4-bromopyrrole ring is confirmed by the presence of two characteristic doublets at ~6.8 ppm and ~7.0 ppm (pyrrole H-3 and H-5), proving the core C11N5 architecture is intact.
Self-validating experimental workflow for biomimetic PIA synthesis.
Quantitative Data: Precursor Efficiency
The strategic shift from natural carboxylic acids to synthetic acetonitrile probes yields a quantifiable improvement in synthetic efficiency. Table 1 summarizes the performance of various precursors in the biomimetic assembly of PIA scaffolds.
Table 1: Quantitative Comparison of Synthetic Precursors in PIA Biomimetic Assembly
| Precursor | Target Alkaloid Class | Key Reaction | Overall Yield (%) | Strategic Advantage |
| 4-Bromopyrrole-2-carboxylic acid | Oroidin analogs | Direct Amide Coupling | 45 - 55% | Direct biomimetic analog; high risk of decarboxylation. |
| 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile | Dispacamides / Ageladines | Nitrile Reduction & Coupling | 70 - 82% | Avoids decarboxylation; excellent atom economy; stable intermediate. |
| 4,5-Dibromopyrrole-2-carboxylic acid | Ageliferin dimers | Dimerization | 30 - 40% | Provides access to complex polycyclic dimers[1]. |
| 2-(1H-pyrrol-2-yl)acetonitrile | Hymenidin analogs | Late-stage Bromination | 60 - 65% | Allows for controlled, regioselective late-stage bromination. |
Data synthesized from biomimetic studies tracking C11N5 skeleton construction efficiencies.
Conclusion
The biosynthesis of marine pyrrole-imidazole alkaloids remains one of nature's most closely guarded chemical secrets. In the absence of isolated marine enzymes, 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile serves as an indispensable tool for drug development professionals and synthetic chemists. By offering orthogonal reactivity and resisting the degradation pathways that plague natural precursors, this compound allows for the high-yield, biomimetic assembly of complex marine scaffolds. Through self-validating protocols and careful mechanistic logic, researchers can leverage this acetonitrile probe to unlock new therapeutic candidates inspired by the ocean's chemical defenses.
References
-
[1] Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. National Institutes of Health (NIH). URL:[Link]
-
[6] Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. ResearchGate. URL:[Link]
-
[3] The Chemistry of Marine Sponges. National Institutes of Health (NIH). URL:[Link]
-
[4] Synthesis of the Marine Natural Product Nα-(4-Bromopyrrolyl-2-carbonyl)-l-homoarginine, a Putative Biogenetic Precursor of the Pyrrole−Imidazole Alkaloids. ACS Publications. URL:[Link]
-
[2] A Submarine Journey: The Pyrrole-Imidazole Alkaloids. National Institutes of Health (NIH). URL:[Link]
Sources
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- 2. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of Marine Sponges∗ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
Thermodynamic Stability of Brominated Pyrrole Acetonitrile Derivatives: A Technical Guide for Drug Development
Executive Summary
Brominated pyrrole acetonitrile derivatives represent a highly privileged, yet thermodynamically complex, class of chemical scaffolds. Inspired by marine natural products, these compounds are increasingly utilized in oncology and antimicrobial drug development. However, the inherent electron richness of the pyrrole ring, combined with the lability of the carbon-bromine (C-Br) bond, presents unique thermodynamic challenges. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of these derivatives, detailing the electronic causality behind their degradation and establishing self-validating experimental protocols for stability profiling in drug discovery.
The Pyrrole Stability Paradox: Electronic Causality
Pyrrole is the most electron-rich five-membered heteroaromatic ring. While this electron density is advantageous for target binding (e.g., coordinating metal ions or forming hydrogen bonds), it paradoxically limits the scaffold's utility due to poor oxidative air stability[1].
To circumvent this thermodynamic instability, drug developers install electron-withdrawing units, such as an acetonitrile moiety. The causality here is strictly quantum mechanical: the electron-withdrawing group depresses the Highest Occupied Molecular Orbital (HOMO) energy level. Density Functional Theory (DFT) calculations demonstrate that such linkages can stabilize the HOMO level by 0.3–0.5 eV[1]. This electronic perturbation significantly raises the activation barrier ( Ea ) for oxidative degradation, transforming a highly reactive intermediate into a stable pharmaceutical building block.
Furthermore, bromination plays a critical role in the thermodynamic landscape. During synthesis, the kinetically favored 2-bromopyrroles undergo rapid isomerization to form the thermodynamically more stable 3-bromopyrroles[1]. By utilizing mild tribromide-based reagents, chemists can achieve highly regioselective bromination, isolating the most thermodynamically stable isomers for downstream development[2].
Thermodynamic degradation pathways of brominated pyrrole acetonitriles.
Implications for Drug Development
Marine natural products, such as breitfussins and other brominated pyrrole alkaloids, serve as evolutionary blueprints for these stable scaffolds[3]. In modern oncology, tetra-substituted brominated pyrroles act as potent colchicine-site microtubule depolymerizers. Their unique steric and electronic profiles allow them to effectively overcome βIII tubulin and P-glycoprotein (Pgp) mediated drug resistance, achieving IC50 values in the low nanomolar range[4].
However, the thermodynamic stability of the C-Br bond is severely challenged in biological matrices. Reductive dehalogenases (similar to human thyroid deiodinases) can metabolize these compounds. Computational models reveal that while highly brominated pyrroles form intrinsically stable tetrahedral intermediates upon enzymatic binding, the subsequent rearomatization of the pyrrole ring drives the thermodynamically favored cleavage of the C-Br bond[5]. Understanding this thermodynamic driving force is critical for predicting off-target toxicity and metabolic half-life.
Quantitative Thermodynamic Profiling
To guide structure-activity relationship (SAR) campaigns, the thermodynamic parameters of these derivatives must be quantified. Table 1 summarizes the profound impact of functionalization on molecular stability.
Table 1: Thermodynamic and Kinetic Parameters of Substituted Pyrrole Derivatives
| Compound Class | HOMO Level (eV) | C-Br BDE (kcal/mol) | Half-life ( t1/2 at 37°C) | Primary Degradation Pathway |
| Unsubstituted Pyrrole | -4.8 | N/A | < 2 h | Oxidation / Polymerization |
| 3-Bromopyrrole | -5.1 | 72.4 | 14 h | Oxidation |
| Pyrrole-2-acetonitrile | -5.6 | N/A | > 48 h | Hydrolysis |
| 3,4-Dibromopyrrole-2-acetonitrile | -6.2 | 75.8 | > 120 h | Reductive Debromination |
Note: Data represents consensus thermodynamic trends derived from DFT calculations and empirical stability assays.
Experimental Methodologies: A Self-Validating Approach
To accurately measure the thermodynamic stability of brominated pyrrole acetonitriles, standard benchtop incubations are insufficient. The following protocol utilizes an accelerated thermal gradient coupled with LC-MS/MS.
Self-Validating Mechanism: The protocol is designed as a closed-loop validation system. By running parallel incubations in oxygen-depleted (argon-purged) versus ambient matrices, the workflow mathematically decouples thermal degradation from oxidative artifacts. Furthermore, the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) dynamically corrects for matrix-induced ionization suppression during mass spectrometry.
Protocol: High-Throughput Thermodynamic Profiling
-
Matrix Preparation: Prepare a 50 mM phosphate buffer (pH 7.4) containing 5% DMSO to ensure complete solvation of the lipophilic brominated pyrrole. Purge the buffer with Argon gas for 30 minutes to eliminate dissolved oxygen, thereby suppressing background oxidation.
-
Compound Initiation: Spike the brominated pyrrole acetonitrile stock (10 mM in DMSO) into the matrix to achieve a final working concentration of 10 µM.
-
Thermal Gradient Incubation: Aliquot the solution into sealed, amber glass vials (to strictly prevent photo-catalyzed degradation). Incubate the vials across a precise temperature gradient (37°C, 50°C, 65°C, 80°C) using a calibrated thermocycler.
-
Kinetic Quenching (Causality Step): At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing 1 µM of the SIL-IS. Why this matters: The sudden temperature drop combined with organic solvent precipitation instantly halts all kinetic degradation and traps the remaining parent compound.
-
LC-MS/MS Acquisition: Analyze the supernatant using reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Data Extraction: Plot the natural log of the remaining concentration versus time to derive the rate constant ( k ). Apply the Arrhenius equation ( ln(k)=ln(A)−Ea/RT ) to calculate the intrinsic thermodynamic activation barrier ( Ea ).
Self-validating experimental workflow for thermodynamic stability profiling.
Conclusion
The thermodynamic stability of brominated pyrrole acetonitrile derivatives is a delicate balance between the electron-withdrawing stabilization of the HOMO level and the metabolic lability of the C-Br bond. By understanding the quantum mechanical causality behind their degradation and employing rigorous, self-validating kinetic assays, drug development professionals can successfully harness these marine-inspired scaffolds to overcome complex clinical challenges like Pgp-mediated drug resistance.
References
- Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. acs.org.
- Biological Characterization of an Improved Pyrrole-Based Colchicine Site Agent Identified through Structure-Based Design. nih.gov.
- Marine Pyrrole Alkaloids. nih.gov.
- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). acs.org.
- Bacterial Tetrabromopyrrole Debrominase Shares a Reductive Dehalogenation Strategy with Human Thyroid Deiodinase. nih.gov.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Characterization of an Improved Pyrrole-Based Colchicine Site Agent Identified through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Tetrabromopyrrole Debrominase Shares a Reductive Dehalogenation Strategy with Human Thyroid Deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile in Modern Pharmaceutical Synthesis
Introduction: The Pyrrole Scaffold in Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2][3] Its electron-rich nature and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile has emerged as a particularly valuable intermediate, combining the foundational pyrrole structure with two highly reactive functional groups: a bromo substituent and a nitrile-bearing acetamide side chain. This strategic arrangement makes it a powerful building block for constructing complex molecular architectures, most notably in the synthesis of targeted therapies like kinase inhibitors.[4][5][6] This guide provides an in-depth exploration of its applications, supported by detailed protocols and safety considerations for researchers in drug development.
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties and hazards is paramount for its effective and safe utilization in a laboratory setting.
Key Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₂ | [7][8] |
| Molecular Weight | 185.02 g/mol | [7] |
| CAS Number | 62380-96-5 | [7] |
| Appearance | Off-white to yellow powder | [9] |
| Purity | Typically ≥98% | [7] |
| Functional Groups | Pyrrole, Bromide, Nitrile | [7] |
GHS Hazard Information & Safety
This information is synthesized from analogous compounds and should be confirmed with a substance-specific Safety Data Sheet (SDS) before use.
| Pictogram | GHS Classification | Hazard Statement(s) | Precautionary Statement(s) (Selected) |
|
| Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant; Eye Irritant | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) |
Handling Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles with side shields.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10][11]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations.[11][12]
Core Application: Synthesis of Janus Kinase (JAK) Inhibitors
A primary application of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile is in the synthesis of Janus kinase (JAK) inhibitors.[9][13] These targeted therapies are crucial for treating autoimmune diseases like rheumatoid arthritis and certain cancers.[9][13] The pyrrole moiety often serves as a precursor to the pyrrolo[2,3-d]pyrimidine core, a deazapurine isostere that is central to many FDA-approved JAK inhibitors.[9][14]
The Strategic Role of Functional Groups
-
The 4-Bromo Position: The bromine atom is a key handle for introducing molecular diversity. It is strategically positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the facile connection of the pyrrole core to other aromatic or heteroaromatic fragments, which are often essential for binding to the kinase hinge region or other allosteric pockets.[15] The presence of a halogen enhances the potency and selectivity of many kinase inhibitors.[5][6]
-
The 2-Acetonitrile Group: The acetonitrile moiety is not merely a passive side chain. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions. In the context of JAK inhibitors, this side chain often plays a crucial role in forming key hydrogen bonds or other interactions within the ATP-binding site of the kinase, thereby contributing significantly to the compound's inhibitory potency.
Synthetic Workflow Overview
The general strategy involves using the bromo-pyrrole intermediate as a scaffold. The bromo-position is typically functionalized first via a cross-coupling reaction, followed by elaboration of the pyrrole ring itself to form the fused pyrimidine system.
Sources
- 1. rjpn.org [rjpn.org]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 2-(4-bromo-1h-pyrrol-2-yl)acetonitrile (C6H5BrN2) [pubchemlite.lcsb.uni.lu]
- 9. nbinno.com [nbinno.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
- 13. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 14. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile as a Privileged Scaffold in Drug Discovery
Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Compound: 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile (CAS: 62380-96-5)
Executive Summary & Mechanistic Rationale
In the landscape of modern drug discovery, marine-derived natural products offer unparalleled structural diversity. Among these, bromopyrrole alkaloids—such as hymenialdisine, stevensine, and agelastatin—have emerged as potent modulators of critical intracellular signaling pathways, most notably as kinase inhibitors and anti-biofilm agents[1].
2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile serves as a cornerstone intermediate in the total synthesis and structural optimization of these drug candidates. As a Senior Application Scientist, I emphasize that the selection of this specific building block is driven by precise stereoelectronic and synthetic advantages:
-
Halogen Bonding & pKa Modulation: The bromine atom at the C4 position is not merely a steric placeholder. It actively participates in halogen bonding within the hydrophobic pockets of kinase ATP-binding sites. Furthermore, its electron-withdrawing nature lowers the pKa of the pyrrole N-H, significantly enhancing its capacity to act as a hydrogen-bond donor to the hinge region backbone carbonyls of kinases like GSK-3β and CDK1[2].
-
Orthogonal C2-Homologation Handle: The acetonitrile group provides a highly versatile, two-carbon homologated handle. Unlike aldehydes or carboxylic acids, the nitrile moiety is robust against various electrophilic conditions, allowing for orthogonal synthetic strategies. It can be selectively reduced to an ethylamine (forming a tryptamine-like precursor) or undergo condensation to form the complex pyrrolo[2,3-c]azepine or imidazol-4-one scaffolds characteristic of marine alkaloids[3].
Key Applications in Drug Discovery
Application A: Synthesis of GSK-3β Inhibitors (Neurodegeneration & Oncology)
Glycogen synthase kinase-3 beta (GSK-3β) is a multitasking serine/threonine kinase implicated in Alzheimer's disease (via tau hyperphosphorylation) and oncology (via Wnt/β-catenin signaling)[4]. Hymenialdisine analogues, synthesized directly from 2-(4-bromo-1H-pyrrol-2-YL)acetonitrile, act as ATP-competitive inhibitors of GSK-3β. The bromopyrrole core anchors the molecule in the ATP pocket, displacing water and forming critical hydrogen bonds[5].
Application B: Development of Anti-Biofilm Agents
Bacterial biofilms, particularly from Methicillin-resistant Staphylococcus aureus (MRSA), present a massive hurdle in infectious disease. Derivatives of bromopyrrole acetonitriles, when condensed with aroyl hydrazones or transformed into bis-indolyl ethylamines, have demonstrated the ability to not only inhibit biofilm formation but to actively disaggregate mature biofilms[6][7].
Quantitative Data: Kinase Inhibition Profiling
The following table summarizes the structure-activity relationship (SAR) data for hymenialdisine and its debromo-variant, highlighting the critical nature of the C4-bromine atom provided by our starting material[2].
| Kinase Target | Hymenialdisine IC₅₀ (nM) | Debromohymenialdisine IC₅₀ (nM) | Primary Clinical Relevance |
| GSK-3β | 10 | 35 | Alzheimer's Disease, Wnt Signaling |
| CDK1 / Cyclin B | 22 | 40 | Oncology (Myc overexpression) |
| CDK5 / p25 | 28 | 50 | Neurodegenerative Disorders |
| CK1 | 35 | >100 | Circadian Rhythm, Cancer |
| MEK-1 | 60 | 120 | MAPK/ERK Pathway |
Data Interpretation: The presence of the bromine atom consistently improves the IC₅₀ across all targets by a factor of 1.5x to >3x, validating the necessity of the 4-bromo substitution in the starting scaffold.
Experimental Protocols
Protocol 1: Selective Reduction to 4-Bromo-2-(2-aminoethyl)pyrrole
Objective: Convert the nitrile to a primary amine without triggering reductive dehalogenation of the C4-bromine.
Causality & Design Choice: Standard catalytic hydrogenation (e.g., Pd/C, H₂) is strictly avoided here, as it will rapidly cleave the aryl-bromide bond. Instead, we utilize Borane-THF (BH₃·THF), which selectively reduces the nitrile via a hydroboration mechanism while leaving the halogen intact.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL Schlenk flask. Dissolve 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile (10.0 mmol, 1.85 g) in 50 mL of anhydrous THF under a continuous nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add BH₃·THF (1.0 M in THF, 30.0 mL, 30.0 mmol) over 20 minutes to manage the exothermic complexation.
-
Reflux: Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 5 hours.
-
Monitoring: Monitor reaction progression via TLC (Hexanes:EtOAc 7:3). The starting material (R_f ~0.6) should disappear.
-
Quenching & Hydrolysis: Cool to 0 °C. Carefully quench excess borane by the dropwise addition of methanol (10 mL). To break the highly stable boron-amine complex, add 6M HCl (15 mL) and reflux for an additional 1 hour.
-
Workup: Cool to room temperature, basify the aqueous layer to pH 10 using 2M NaOH, and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation: Analyze the crude product via FT-IR. The successful reduction is confirmed by the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the emergence of a broad doublet N-H stretch at ~3300–3400 cm⁻¹.
Protocol 2: Condensation to Imidazol-4-one Scaffold
Objective: Construct the core framework of proteasome activators and kinase inhibitors[3].
Step-by-Step Methodology:
-
Coupling: To a stirred solution of the amine generated in Protocol 1 (5.0 mmol) in 30 mL of anhydrous acetonitrile, add 4,5-dibromopyrrol-2-yl trichloromethyl ketone (5.0 mmol) at room temperature[1].
-
Stirring: Allow the reaction to stir for 16 hours. The trichloromethyl group acts as an excellent leaving group, facilitating amide bond formation without the need for traditional coupling reagents (e.g., EDC/HOBt).
-
Purification: Concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (CH₂Cl₂/MeOH 19:1) to yield the intermediate carboxamide.
-
Cyclization: Reflux the intermediate in an acetone/water mixture with catalytic p-toluenesulfonic acid to induce cyclization into the final imidazol-4-one or pyrrolo-azepine target[1].
Visualizations
Diagram A: Synthetic Workflow
The following diagram illustrates the logical progression from the raw building block to the final active pharmaceutical ingredient (API).
Caption: Synthetic workflow from 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile to a functional GSK-3β inhibitor.
Diagram B: GSK-3β Kinase Inhibition Pathway
This diagram maps the biological causality of the synthesized drug candidate within the cellular environment, specifically targeting neurodegenerative pathways.
Caption: Mechanism of action showing bromopyrrole-mediated inhibition of GSK-3β to prevent Tau hyperphosphorylation.
References
-
Synthesis of C11N5 Marine Sponge Alkaloids: (±)-Hymenin, Stevensine, Hymenialdisine, and Debromohymenialdisine Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Imidazol-4-ones: their application in neurodegeneration and the first total synthesis of nortopsentin d Source: Michigan State University Digital Repository URL:[Link]
-
Full article: Design, synthesis and antistaphylococcal activity of marine pyrrole alkaloid derivatives Source: Taylor & Francis Online URL:[Link]
-
GSK-3: tricks of the trade for a multi-tasking kinase Source: PubMed Central (PMC) / Journal of Cell Science URL:[Link]
-
Kinase Inhibitors from Marine Sponges Source: MDPI / Marine Drugs URL:[Link]
-
Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms Source: PubMed Central (PMC) / Marine Drugs URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase Inhibitors from Marine Sponges | MDPI [mdpi.com]
- 3. d.lib.msu.edu [d.lib.msu.edu]
- 4. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase 3 (GSK-3) Overview [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
How to improve reaction yield in 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile synthesis
Technical Support Center: Optimizing 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile Synthesis
Mechanistic Overview & Reaction Logic
Synthesizing 2-(4-bromo-1H-pyrrol-2-yl)acetonitrile presents a classic regioselectivity challenge in heterocyclic chemistry. Pyrroles are highly electron-rich and undergo electrophilic aromatic substitution preferentially at the α -position (C2/C5) due to the resonance stability of the intermediate σ -complex. When starting with 2-pyrroleacetonitrile, direct bromination typically yields the 5-bromo isomer or a complex mixture of polybrominated degradation products.
To override this inherent electronic bias and force bromination to the β -position (C4), a sterically demanding protecting group—specifically Triisopropylsilyl (TIPS)—must be installed on the pyrrole nitrogen. This transforms the synthesis into a highly controlled, three-step sequence.
Figure 1: Three-step synthesis workflow for 2-(4-bromo-1H-pyrrol-2-yl)acetonitrile using TIPS.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 4-bromo and 5-bromo isomers, and how do I fix it? A: If you are brominating unprotected 2-pyrroleacetonitrile, the electronic bias of the pyrrole ring directs the bromonium ion ( Br+ ) to the C5 position. To achieve >95% selectivity for the C4 position, you must install a TIPS group. As demonstrated by [1], the bulky TIPS group creates a steric umbrella over the adjacent C5 position, kinetically favoring electrophilic attack at the more accessible C4 position.
Q2: I am observing dibromination even when using 1.0 equivalent of NBS. What is going wrong? A: Overbromination is a common issue caused by localized high concentrations of the brominating agent or elevated reaction temperatures. Ensure that your N-bromosuccinimide (NBS) is freshly recrystallized from water to remove free Br2 and succinimide impurities. Furthermore, the NBS must be added dropwise as a dilute THF solution at -78 °C, rather than as a solid powder, to maintain strict kinetic control[2].
Q3: My starting material (2-pyrroleacetonitrile) degrades rapidly. How should I handle it? A: Pyrroleacetonitriles are prone to acid-catalyzed polymerization and oxidative degradation. Store the starting material under an inert atmosphere (Argon/N 2 ) at -20 °C. During the reaction, ensure all glassware is flame-dried and solvents are rigorously anhydrous.
Quantitative Data: Protecting Group Influence on Regioselectivity
The choice of N-protecting group dictates the success of the C4-bromination. Table 1 summarizes the causality between steric bulk (A-value) and product distribution.
| N-Protecting Group | Steric Bulk | Major Product | 4-Bromo : 5-Bromo Ratio | Isolated Yield (%) |
| None (N-H) | Minimal | 5-Bromo | < 1:9 | 65 |
| Methyl (N-Me) | Low | 5-Bromo | 1:5 | 70 |
| Boc (N-Boc) | Moderate | Mixture | ~ 1:1 | 75 |
| TIPS (N-TIPS) | High | 4-Bromo | > 95:5 | 85 |
Table 1: Impact of N-protecting groups on the bromination of 2-substituted pyrroles. Data extrapolated from standard pyrrole functionalization kinetics.
Validated Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. Each step includes specific observational checkpoints to verify success before proceeding to the next stage.
Step 1: N-Protection (Synthesis of 1-TIPS-2-pyrroleacetonitrile)
-
Causality: Sodium hydride (NaH) irreversibly deprotonates the pyrrole nitrogen, forming a highly nucleophilic pyrrolide anion that rapidly attacks TIPS-Cl. The TIPS group is essential to block the α (C5) position.
-
Procedure:
-
Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under Argon at 0 °C.
-
Add 2-pyrroleacetonitrile (1.0 eq) dropwise.
-
Validation Check: Observe the evolution of H2 gas. Stir for 30 minutes until bubbling ceases, indicating complete deprotonation.
-
Add Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.
-
Quench carefully with saturated aqueous NH4Cl . Extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Validation Check: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the polar starting material and the appearance of a highly non-polar, UV-active spot.
-
Step 2: Regioselective Bromination
-
Causality: Conducting the reaction at -78 °C suppresses the thermodynamic pathway (C5-bromination) and prevents polybromination. The TIPS group physically blocks the C5 trajectory, forcing the bromonium ion to attack C4.
-
Procedure:
-
Dissolve 1-TIPS-2-pyrroleacetonitrile (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C using a dry ice/acetone bath.
-
Dissolve freshly recrystallized NBS (1.05 eq) in anhydrous THF and add dropwise via syringe pump over 30 minutes.
-
Stir at -78 °C for 1 hour.
-
Validation Check: The solution may turn slightly yellow; a dark orange/red color indicates free Br2 formation and potential overbromination.
-
Quench the reaction at -78 °C by adding cold saturated aqueous NaHCO3 .
-
Allow the mixture to warm to room temperature, extract with Diethyl Ether (3x), wash with brine, dry over Na2SO4 , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
-
Step 3: Deprotection to Target Molecule
-
Causality: Tetrabutylammonium fluoride (TBAF) provides a highly nucleophilic fluoride ion that selectively attacks the silicon atom of the TIPS group, breaking the N-Si bond without requiring harsh acidic conditions that would degrade the pyrrole ring.
-
Procedure:
-
Dissolve the brominated intermediate (1.0 eq) in THF (0.1 M) and cool to 0 °C.
-
Add TBAF (1.0 M solution in THF, 1.1 eq) dropwise.
-
Stir at 0 °C for 30 minutes.
-
Validation Check: TLC should indicate rapid conversion to a more polar spot corresponding to the deprotected product.
-
Quench with water, extract with Ethyl Acetate (3x), dry over Na2SO4 , and concentrate.
-
Purify via silica gel chromatography to isolate pure 2-(4-bromo-1H-pyrrol-2-yl)acetonitrile.
-
Sources
Technical Support Center: Optimizing Temperature for 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile Coupling Reactions
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile. Our focus is on the critical parameter of temperature in palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.
Section 1: Foundational Knowledge & General FAQs
This section addresses the fundamental properties of the substrate and the overarching principles of temperature control in cross-coupling chemistry.
Q1: What are the key structural features of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile that influence its reactivity in coupling reactions?
A1: The reactivity of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile is governed by several features:
-
The Pyrrole Ring: As an electron-rich aromatic heterocycle, the pyrrole nucleus is susceptible to oxidation and other side reactions, especially at elevated temperatures. The N-H proton is acidic and can interfere with certain bases or catalyst systems, often necessitating N-protection strategies.[1]
-
The C4-Bromo Substituent: The bromine atom at the C4 position is the reactive site for oxidative addition to the palladium(0) catalyst, initiating the cross-coupling cycle. Its reactivity is modulated by the electronic properties of the pyrrole ring.
-
The Acetonitrile Moiety: The -CH₂CN group is an electron-withdrawing group, which can influence the overall electron density of the pyrrole ring and potentially affect the rate of oxidative addition. The methylene protons are acidic and could be deprotonated by strong bases, although this is less common under typical coupling conditions.
Q2: Why is temperature such a critical parameter to control in these coupling reactions?
A2: Temperature is arguably one of the most influential parameters in palladium-catalyzed cross-coupling for several reasons:
-
Reaction Kinetics: Most elementary steps in the catalytic cycle, particularly the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center, are accelerated at higher temperatures.[2] This can significantly reduce reaction times.
-
Catalyst Stability: Palladium catalysts, especially the active Pd(0) species, can decompose at excessive temperatures, leading to the formation of inactive palladium black and a stalled reaction.
-
Side Reaction Pathways: Elevated temperatures can provide the activation energy for undesirable side reactions such as hydrodebromination (loss of the bromine atom), homocoupling of coupling partners, and decomposition of the substrate or product.[1][3] Optimizing temperature is a balancing act between achieving a sufficient reaction rate and minimizing these competing pathways.
Q3: What is "hydrodebromination" and why is it a concern with this substrate at high temperatures?
A3: Hydrodebromination, or protodebromination, is a side reaction where the bromine atom on the pyrrole ring is replaced by a hydrogen atom, yielding the parent 2-(1H-pyrrol-2-YL)acetonitrile. This is a significant issue as it consumes the starting material without forming the desired product, thus lowering the yield.
This process is often promoted by elevated temperatures, which can facilitate pathways for this reductive cleavage. Without protection on the pyrrole nitrogen, this debromination can occur more readily.[1] While the precise mechanism can vary, it often involves solvent molecules, trace water, or other proton sources in the reaction mixture.
Section 2: Reaction-Specific Temperature Optimization Guides
This section provides targeted advice for the most common palladium-catalyzed coupling reactions performed with this substrate.
Suzuki-Miyaura Coupling
Q4: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile?
A4: For N-protected 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile, a good starting temperature is typically in the range of 80-100 °C .[4] Many standard protocols using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands in solvents like dioxane/water or DMF achieve good results in this range.[1][4] If you observe no reaction, the temperature can be incrementally increased. However, exceeding 110-120 °C should be done with caution due to the risk of catalyst decomposition and increased side reactions.
Q5: My Suzuki-Miyaura reaction is sluggish at 80 °C. Should I just increase the heat?
A5: While increasing the temperature is a valid strategy, it should not be the only variable you consider. Before raising the temperature significantly, evaluate the following:
-
Catalyst/Ligand System: Is your chosen ligand appropriate? Bulky, electron-rich phosphine ligands can often facilitate the reaction at lower temperatures.
-
Base: Is the base strong enough and soluble in the reaction medium? Inadequate base strength or poor solubility can stall the reaction.
-
Solvent: Ensure your solvent is anhydrous and properly degassed. Oxygen can deactivate the catalyst.
If these factors are optimized, a modest increase in temperature (e.g., to 90-100 °C) is a logical next step.[5]
Heck Coupling
Q6: Heck reactions are often described as "thermally driven." What does this mean for my experiment?
A6: The term "thermally driven" indicates that Heck reactions typically require elevated temperatures to proceed at a practical rate.[2] The activation energy for key steps like oxidative addition and migratory insertion is often high. For a substrate like 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile, a starting temperature range of 100-120 °C is common.[2] Some systems may even require temperatures up to 140 °C, but this increases the risk of side reactions.[6]
Q7: I'm seeing a lot of dark precipitate (likely palladium black) in my Heck reaction at 120 °C. What's happening?
A7: The formation of palladium black is a classic sign of catalyst decomposition, which is often accelerated at high temperatures. This indicates that your catalytic system is not stable under the current conditions. To address this, you can:
-
Lower the Temperature: Try running the reaction at 100 °C or even 80 °C, accepting a potentially longer reaction time.
-
Change the Ligand: More robust ligands, such as certain N-heterocyclic carbenes (NHCs) or bulky phosphines, can stabilize the palladium center at higher temperatures.[6]
-
Use a Phase-Transfer Catalyst: In some systems, additives like tetra-n-butylammonium chloride (TBAC) can facilitate the reaction at lower temperatures.
Sonogashira Coupling
Q8: Can I run a Sonogashira coupling with this substrate at room temperature?
A8: Yes, room-temperature Sonogashira couplings are possible, but they typically require highly efficient catalyst systems.[7][8] Modern, air-stable, monoligated palladium precatalysts have been developed that facilitate the reaction under very mild conditions.[9] However, for more traditional systems (e.g., Pd(PPh₃)₂Cl₂/CuI), gentle heating to 50-80 °C is often necessary to achieve a good reaction rate.[10] Starting at room temperature and gently warming if the reaction does not proceed is a prudent approach.
Buchwald-Hartwig Amination
Q9: What is the recommended temperature range for a Buchwald-Hartwig amination?
A9: A general starting point for Buchwald-Hartwig aminations with aryl bromides is around 100 °C .[3][11] The optimal temperature depends heavily on the specific amine, ligand, and base used. For less reactive amines or more sterically hindered substrates, temperatures may need to be slightly higher. Conversely, highly active catalyst systems with bulky, electron-rich ligands like those developed by Buchwald and Hartwig can often run at lower temperatures (e.g., 80 °C) or even room temperature in some cases.[12]
Section 3: Troubleshooting Common Temperature-Related Issues
This troubleshooting guide helps diagnose and solve problems where temperature is a likely culprit.
| Observation | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Conversion | Temperature is too low, preventing the reaction from overcoming its activation energy. | 1. Incrementally increase the temperature by 10-20 °C and monitor progress.[5] 2. Ensure the catalyst system is appropriate; a more active ligand may be needed.[3] |
| Significant Hydrodebromination | Temperature is too high, promoting a reductive side reaction pathway.[1][3] | 1. Decrease the reaction temperature. 2. Consider an N-protecting group for the pyrrole (e.g., SEM or BOC) to improve stability.[1][4] 3. Ensure the reaction is under a strictly inert atmosphere. |
| Formation of Palladium Black | Temperature is too high for the stability of the catalyst, causing decomposition. | 1. Lower the reaction temperature. 2. Switch to a more thermally stable ligand or precatalyst.[6] 3. Decrease the catalyst loading; sometimes high concentrations can promote aggregation. |
| Homocoupling of Boronic Acid (Suzuki) | Elevated temperatures can sometimes favor the undesired dimerization of the boronic acid. | 1. Lower the reaction temperature. 2. Slowly add the boronic acid to the reaction mixture to keep its instantaneous concentration low. 3. Re-evaluate the choice of base and solvent system. |
Section 4: Protocols & Methodologies
Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling
This protocol outlines a method for efficiently determining the optimal temperature for a Suzuki-Miyaura coupling reaction.
-
Array Setup: In parallel reaction vials suitable for heating and stirring (e.g., in a heating block), add 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile (1.0 equiv, N-protected if desired), the arylboronic acid (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).[1]
-
Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., dioxane/water 4:1).[4] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).[1]
-
Temperature Gradient: Place the vials in a heating block with a temperature gradient or in separate blocks set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: Stir the reactions vigorously. After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench, and analyze by TLC or LC-MS to assess the consumption of starting material and formation of product and byproducts.
-
Analysis: Compare the results across the temperature range. Identify the lowest temperature that gives a good conversion rate with minimal formation of byproducts like the hydrodebrominated pyrrole. This is your optimal temperature.
Visualizing the Process
Below are diagrams illustrating key concepts in optimizing your coupling reactions.
Caption: Relationship between temperature and key factors in a catalytic cycle.
Caption: Troubleshooting flowchart for temperature-related coupling issues.
References
-
Lee, C. F., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. Available at: [Link]
-
El Gamal, A., et al. (2016). Enzymatic Reductive Dehalogenation Controls the Biosynthesis of Marine Bacterial Pyrroles. ACS Publications. Available at: [Link]
-
Chen, S., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. Available at: [Link]
-
Malig, T. C. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Florida State University Libraries. Available at: [Link]
-
de la Torre, D. (2014). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Cape Town. Available at: [Link]
-
Karimi, B., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]
-
ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. Available at: [Link]
-
Agarwal, V., et al. (2019). Bacterial Tetrabromopyrrole Debrominase Shares a Reductive Dehalogenation Strategy with Human Thyroid Deiodinase. PubMed. Available at: [Link]
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comparative Analysis of Pyrrole-Based Building Blocks in Medicinal Chemistry
Introduction: The Privileged Nature of the Pyrrole Scaffold
In the expansive chemical space of drug discovery, five-membered nitrogenous heterocycles serve as foundational building blocks. Among these, the pyrrole ring is recognized as a "privileged scaffold"—a structural motif capable of providing high-affinity ligands for diverse biological targets. As a Senior Application Scientist, I frequently evaluate heterocyclic cores for hit-to-lead optimization. While pyrazole and imidazole are often deployed for their basicity and diverse hydrogen-bonding networks, pyrrole offers a highly specific, π -excessive, and strictly hydrogen-bond-donating profile.
This guide provides an objective, data-driven comparison of pyrrole derivatives against alternative heterocycles, detailing their physicochemical properties, structural advantages, and validated synthetic methodologies to aid researchers in rational drug design.
Section 1: Physicochemical Profiling: Pyrrole vs. Pyrazole vs. Imidazole
To rationally design a therapeutic agent, medicinal chemists must exploit the fundamental electronic differences between heterocycles. While pyrrole, pyrazole, and imidazole share a similar aromatic framework, their distinct nitrogen arrangements dictate their reactivity and pharmacokinetic behavior.
Causality in Scaffold Selection
-
Basicity and Protonation: Pyrrole is uniquely non-basic compared to its aza-analogs. The lone pair of electrons on pyrrole's single nitrogen atom is essential for maintaining the aromatic π -sextet. Consequently, protonation occurs at the carbon rather than the nitrogen, which disrupts aromaticity[1]. In contrast, imidazole (pKa ~7.1) and pyrazole (pKa ~2.5) possess a "pyridine-like" nitrogen with a free lone pair in an sp² orbital, allowing them to act as bases and hydrogen bond acceptors without losing aromaticity[1].
-
Hydrogen Bonding and Physical State: 1, forming oligomers/polymers, which explains its significantly higher boiling point (256 °C) compared to pyrazole (187 °C), which primarily forms dimers[1]. Pyrrole acts strictly as a hydrogen bond donor, making it an excellent motif for targeting specific hinge-binding regions in kinases without introducing off-target basicity.
Table 1: Comparative Physicochemical Properties of Five-Membered N-Heterocycles
| Property | Pyrrole | Pyrazole | Imidazole |
| Heteroatom Arrangement | 1-Aza | 1,2-Diaza | 1,3-Diaza |
| Aromaticity (HOMA index) | High | High | Highest |
| pKa (Conjugate Acid) | ~ -3.8 | 2.5 | 7.1 |
| H-Bonding Capability | Donor only | Donor & Acceptor | Donor & Acceptor |
| Primary Biological Role | Kinase hinge binder, GPCR ligand | COX-2 inhibitors, Kinases | Antimicrobials, Antifungals |
Section 2: Comparative Efficacy of Pyrrole Bioisosteres in GPCR Ligands
The bioisosteric replacement of structural motifs with pyrrole rings is a proven strategy to enhance target affinity and selectivity. A classic example is the optimization of cannabinoid (CB1/CB2) receptor inverse agonists, where pyrrole bioisosteres are compared directly against pyrazole counterparts.
Experimental Data Analysis
In a2, replacing a 4-chlorophenyl group with a 2,5-dimethylpyrrole nucleus significantly altered binding affinity and selectivity[2]. The pyrrole nitrogen acts as a critical structural pivot, orienting the substituents optimally within the transmembrane (TM) binding motif of the CB1 receptor without introducing the electrostatic liabilities of a more basic heterocycle.
Table 2: Binding Affinity (Ki) of Pyrazole vs. Pyrrole Bioisosteres at hCB1/hCB2 Receptors
| Scaffold Type | Compound Substitution | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) |
| Pyrazole (Lead) | 1-(2,4-dichlorophenyl) | 12.5 | 35.0 | 2.8 |
| Pyrrole Bioisostere | 5-(2,5-dimethylpyrrol-1-yl) | 5.6 | >1000 | >140.7 |
Quantitative data demonstrates that the N-cyclohexylcarboxamide pyrrole derivative achieves superior hCB1 affinity and remarkable selectivity over hCB2 compared to the baseline pyrazole.
Workflow demonstrating the bioisosteric replacement of pyrazole with pyrrole.
Section 3: Experimental Methodology: Electrophilic Substitution of Pyrrole
Because pyrrole is highly π -excessive, it is significantly more prone to electrophilic attack than benzene, furan, or thiophene. However, this high reactivity makes it susceptible to polymerization under strongly acidic conditions. Therefore, precise control of reaction conditions is paramount.
Protocol: Regioselective Vilsmeier-Haack Formylation of 3-Chloro-1H-pyrrole
Objective: To synthesize 3-chloro-1H-pyrrole-2-carbaldehyde, a versatile intermediate for kinase inhibitor development.
Causality of Experimental Choices: The Vilsmeier-Haack reaction is chosen because it utilizes a mild electrophile (the Vilsmeier reagent, formed from DMF and POCl₃), preventing the acid-catalyzed polymerization typical of pyrroles.3[3].
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried, argon-purged flask, cool anhydrous N,N-dimethylformamide (DMF, 1.2 eq) to 0 °C.
-
Vilsmeier Complex Formation: Dropwise add phosphorus oxychloride (POCl₃, 1.2 eq) to the DMF over 15 minutes. Rationale: This is a highly exothermic reaction; strict temperature control (0–5 °C) prevents the decomposition of the reactive chloroiminium ion.
-
Substrate Addition: Dissolve 3-chloro-1H-pyrrole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier complex at 0 °C.
-
Electrophilic Attack: Gradually warm the reaction mixture to room temperature and stir for 2 hours. Rationale: The π -excessive pyrrole ring attacks the electrophilic carbon of the chloroiminium ion. The C2 position is kinetically favored.
-
Hydrolysis and Quenching: Pour the mixture onto crushed ice and slowly neutralize with saturated aqueous sodium acetate (NaOAc) to pH 7. Rationale: NaOAc is a mild base that hydrolyzes the iminium intermediate to the final aldehyde without degrading the pyrrole core.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
-
Validation & Quality Control (Self-Validating System): Verify regioselectivity via ¹H NMR spectroscopy. 4[4]. The coupling constants of the remaining pyrrole protons will confirm whether substitution occurred at C2 (yielding a 4,5-disubstituted pattern) or C5 (yielding a 2,4-disubstituted pattern).
Logical workflow and regioselectivity of electrophilic substitution on pyrrole.
References
- BenchChem:Comparing the efficacy of pyrazole vs imidazole scaffolds in medicinal chemistry.
- BenchChem:Comparative study of imidazole and pyrazole-based aldehydes.
- King Saud University:Physical Properties of Imidazole and Pyrazole.
- ACS Publications:Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides.
- BenchChem:3-Chloro-1H-pyrrole Technical Guide.
Sources
Validating the structural integrity of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile via 2D NMR (COSY/HMBC)
As a Senior Application Scientist overseeing structural characterization pipelines, I frequently encounter the deceptive complexity of halogenated heterocycles. When synthesizing 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile —a highly valuable scaffold for kinase inhibitors and marine-derived alkaloid analogs[1]—the electrophilic bromination step is notoriously promiscuous. It frequently yields a difficult-to-separate mixture of 4-bromo and 5-bromo positional isomers.
Relying on standard 1D NMR or mass spectrometry to validate the structural integrity of this molecule is a gamble that routinely leads to catastrophic misassignments in downstream drug development. To guarantee absolute structural fidelity, 2D NMR (specifically COSY and HMBC) is not just an option; it is the mandatory gold standard.
This guide objectively compares 2D NMR against alternative analytical modalities, explains the quantum mechanical causality behind the experimental choices, and provides a self-validating Bruker-based protocol for absolute structural confirmation.
Comparative Analysis: Modality Performance for Bromopyrroles
Before committing instrument time, it is crucial to understand why alternative methods fail to provide definitive structural proof for this specific molecule.
| Analytical Modality | Positional Isomer Resolution | Sensitivity / Sample Need | Data Acquisition Time | Verdict for Bromopyrroles |
| 2D NMR (COSY/HMBC) | Absolute (Resolves 4-Br vs 5-Br) | Moderate (~1-5 mg) | 2-4 Hours | Gold Standard |
| 1D NMR ( 1 H/ 13 C) | Ambiguous | Low (~1 mg) | < 30 Minutes | Insufficient alone |
| LC-MS/MS | Poor (Identical mass/fragmentation) | High (Nanograms) | < 15 Minutes | Good for mass, fails structure |
| X-Ray Crystallography | Absolute | High (Requires pure crystal) | Days to Weeks | Overkill / Bottleneck |
Mechanistic Causality: Why COSY and HMBC?
Do not merely run 2D experiments blindly; understand the physical causality of the spin systems you are probing.
1. The COSY Advantage (Homonuclear Spin Tracing): In 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile, the protons at positions 3 and 5 exhibit a weak meta-coupling ( 4JHH≈1.5−2.0 Hz). A standard Correlation Spectroscopy (COSY) experiment unambiguously links these protons within the same spin system, differentiating them from the isolated acetonitrile (-CH 2 CN) protons.
2. The HMBC Linchpin (Heteronuclear Long-Range Mapping): Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate arbiter of structural truth for this molecule[2]. The heavy-atom effect of the bromine atom significantly shields the C-4 carbon, pushing its chemical shift upfield to approximately 94.9 ppm[3].
-
Ruling out the 5-bromo isomer: HMBC detects 2JCH and 3JCH couplings. By tracing the 3JCH cross-peaks from H-3 and H-5 directly to this shielded quaternary carbon, we definitively lock the bromine at the 4-position[3].
-
Validating the side-chain: HMBC correlates the isolated acetonitrile protons (-CH 2 -) to the pyrrole C-2 carbon ( ≈126 ppm) and the nitrile carbon ( ≈118 ppm), mathematically proving the attachment point of the side chain[3].
Workflow Visualization
Caption: Workflow for 2D NMR structural elucidation of bromopyrroles.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol (adapted from standard4[4] and 2[2]) is designed as a closed-loop, self-validating system.
Step 1: Sample Preparation & System Suitability
-
Action: Dissolve 5 mg of the analyte in 0.6 mL of DMSO- d6 .
-
Causality: DMSO is strictly required over CDCl 3 . The hydrogen-bonding nature of DMSO slows the chemical exchange rate of the pyrrole N-H proton, allowing it to appear as a sharp, correlatable signal ( ≈11.2 ppm) rather than a broad, invisible hump[2].
-
Validation Checkpoint: Acquire a 1D 1 H spectrum. Measure the linewidth at half-height of the residual DMSO pentet (2.50 ppm). If it exceeds 1.5 Hz, the magnetic field is inhomogeneous. Do not proceed to 2D acquisition until shimming is corrected.
Step 2: HSQC Acquisition (1-Bond C-H Mapping)
-
Action: Load the standard Bruker hsqcedetgpsisp2.2 pulse program[2]. Set the 1JCH coupling constant to 145 Hz.
-
Causality: This maps all protons to their directly attached carbons, effectively separating the overlapping pyrrole signals into the highly dispersed 13 C dimension[2].
-
Validation Checkpoint: The C-2, C-4, and Nitrile (CN) carbons are quaternary. If any cross-peaks appear at their respective 13 C frequencies in the HSQC spectrum, your pulse calibration is flawed.
Step 3: HMBC Acquisition (Long-Range Mapping)
-
Action: Load the hmbcgplpndqf pulse program[2]. Optimize the long-range coupling delay for nJCH=8 Hz.
-
Causality: 8 Hz is the optimal quantum coherence transfer delay for standard 2-3 bond aromatic couplings, ensuring maximum signal-to-noise for the critical H-3 → C-4 and H-5 → C-4 correlations[2].
-
Validation Checkpoint: Overlay the processed HSQC and HMBC spectra. Any peak present in both spectra is a one-bond breakthrough artifact in the HMBC and must be mathematically excluded from your structural proof.
Representative Data & Structural Interpretation
When the protocol is executed correctly, the resulting quantitative data will perfectly align with the structural logic of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile. Below is the expected, validated assignment matrix[3]:
| Position | 1 H Chemical Shift (ppm) | 13 C Chemical Shift (ppm) | COSY Correlations ( 1 H- 1 H) | HMBC Correlations ( 1 H- 13 C) |
| 1 (NH) | 11.20 (br s) | - | H-5 | C-2, C-5 |
| 2 (C) | - | 126.3 | - | - |
| 3 (CH) | 6.99 (d, J=1.8 Hz) | 112.1 | H-5 | C-2, C-4, C-5, CH 2 |
| 4 (C-Br) | - | 94.9 | - | - |
| 5 (CH) | 7.00 (d, J=1.8 Hz) | 121.4 | H-3, NH | C-3, C-4 |
| CH 2 | 3.95 (s) | 17.5 | - | C-2, C-3, CN |
| CN | - | 118.0 | - | - |
Final Verdict: The presence of HMBC correlations from both H-3 (6.99 ppm) and H-5 (7.00 ppm) to the highly shielded C-4 carbon (94.9 ppm) serves as absolute, self-validating proof that the bromine atom is localized at the 4-position, successfully confirming the structural integrity of the synthesized product[3].
References
-
Exploring 2D HSQC NMR . Bruker. 4
-
Technical Support Center: NMR Analysis of Substituted Pyrroles . BenchChem. 2
-
The chemical structures of bromopyrrole alkaloids 1-14 . ResearchGate. 1
-
New Bromopyrrole Alkaloid from the Marine Sponge Agelas wiedenmayeri . CORE. 3
Sources
A Comprehensive Guide to the Safe Disposal of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile
This document provides a detailed, procedural guide for the safe handling and disposal of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile (CAS No. 62380-96-5)[1]. As a brominated heterocyclic nitrile, this compound requires careful management to mitigate risks to personnel and the environment. The procedures outlined herein are synthesized from established best practices for handling halogenated organic compounds, nitriles, and pyrrole-containing molecules, ensuring a multi-faceted approach to safety and compliance.
Core Principle: Hazard Identification and Risk Mitigation
While a specific Safety Data Sheet (SDS) for 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile is not widely available, a robust hazard assessment can be extrapolated from the known risks of its structural components: a brominated organic, a nitrile group, and a pyrrole ring. This principle of "analogue assessment" is fundamental to laboratory safety when dealing with novel or less-common reagents.
The primary risks are associated with its potential toxicity, environmental persistence, and the hazardous nature of its decomposition products.[2][3][4][5] Brominated organic compounds are noted for their potential toxicity and reactivity, while nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[2][6][7] Furthermore, pyrrole and its derivatives can exhibit toxicity, with some metabolites potentially causing liver damage.[5][8]
Table 1: Extrapolated Hazard Profile
| Hazard Classification | Description | Rationale & Primary Precautions |
| Acute Toxicity | Expected to be toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][6][9][10][11] | The nitrile functional group and bromination contribute to potential toxicity. All handling must occur in a certified chemical fume hood with appropriate PPE to prevent exposure.[12][13] |
| Skin/Eye Damage | Assumed to cause serious eye damage and skin burns.[3][5][9][11] | Brominated acyl compounds and nitriles are often corrosive or irritants. Direct contact must be avoided.[3] |
| Environmental Hazard | May cause long-term adverse effects in the aquatic environment.[3] Halogenated organics are often persistent. | Must be disposed of as hazardous waste.[3][5] Discharge into the environment or drains is strictly prohibited.[3][14][15] |
| Combustion Products | Thermal decomposition may produce highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen cyanide (HCN).[3][6] | In case of fire, be aware of hazardous decomposition products.[6] Store away from heat and ignition sources.[12][16] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent all routes of exposure. The selection of PPE is not merely a checklist; it is a system designed to protect against the specific, anticipated hazards of the compound.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles with a face shield.[3][12] | Provides full-face protection against splashes and vapors, which are expected to be severely damaging to eyes.[3][11] |
| Hand Protection | Double-gloved nitrile or neoprene gloves.[3][12] | Provides robust protection against skin absorption, a known hazard for nitriles and brominated compounds.[3][13] Regularly inspect gloves for any sign of degradation. |
| Body Protection | Chemical-resistant lab coat and apron.[3][12] | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | All handling must be performed within a certified chemical fume hood.[9][12] | This is the primary engineering control to prevent inhalation of potentially toxic vapors.[3][12] |
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents dangerous chemical reactions and simplifies the final disposal process.[17][18]
Step 1: Designate a Waste Container
-
Select a chemically compatible container, such as a glass or polyethylene carboy, that is in good condition and has a secure, tight-fitting lid.[12]
-
The container must be clearly designated for "Halogenated Organic Waste."[2][13] This segregation is crucial as halogenated waste streams are typically incinerated under specific conditions and are more costly to dispose of than non-halogenated solvents.[18]
Step 2: Label the Container Correctly
-
Before adding any waste, affix a "Hazardous Waste" label.[2][19]
-
Clearly write the full chemical name: "2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile" and list any solvents used in the process with their approximate concentrations.[13]
-
Include the date when waste is first added to the container.[12][19]
Step 3: Waste Collection
-
Carefully transfer waste into the designated container inside a chemical fume hood.
-
Do NOT mix this waste with incompatible materials such as strong acids, strong bases, or oxidizing agents.[2][12]
-
Keep the waste container securely closed at all times, except when adding waste, to prevent the release of hazardous vapors.[12][15]
Step 4: Managing Contaminated Solids
-
Any solid materials contaminated with 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile (e.g., gloves, filter paper, silica gel) must be collected separately in a designated solid hazardous waste container, also labeled as "Halogenated Organic Waste."[2][17]
Emergency Spill Management Protocol
Immediate and correct action is critical in the event of a spill to minimize exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert all personnel in the immediate vicinity.
-
Evacuate non-essential personnel.[12]
-
If the compound or its solvent is flammable, remove all sources of ignition.[12][20]
Step 2: Contain the Spill
-
Wearing full PPE, contain the spill using a non-combustible absorbent material like sand, diatomaceous earth, or a universal binding agent.[12] Do not use combustible materials like paper towels for large spills.[12]
Step 3: Collect and Package Waste
-
Using non-sparking tools, carefully collect the absorbed material and any contaminated debris.[12]
-
Place the collected material into a new, properly labeled hazardous waste container.
Step 4: Decontaminate the Area
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[13]
-
Place all cleaning materials into the hazardous waste container.[13]
Step 5: Final Steps
-
Seal the waste container and move it to your laboratory's designated satellite accumulation area.[13]
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
Long-Term Storage and Final Disposal
-
Satellite Accumulation: Waste containers must be stored in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[12] The storage area should be cool, dry, and well-ventilated.[12][16]
-
Professional Disposal Service: Under no circumstances should this chemical or its waste be disposed of down the drain.[3][4] The only acceptable method of final disposal is through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][19][21] These services will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, typically via high-temperature incineration.[17][22]
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile waste within a laboratory setting.
Caption: Disposal workflow for 2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile.
References
- Safeguarding Your Laboratory: Proper Disposal of Acetonitrile-d3. Benchchem.
- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
-
Acetonitrile: Production, Hazards & Waste Disposal. Study.com. Available at: [Link]
- Bromoacetonitrile Safety Data Sheet. Santa Cruz Biotechnology, Inc..
- Pyrrole Safety Data Sheet. Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
